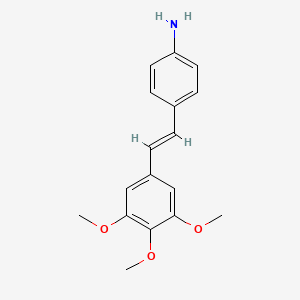

(E)-4-(3,4,5-Trimethoxystyryl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-19-15-10-13(11-16(20-2)17(15)21-3)5-4-12-6-8-14(18)9-7-12/h4-11H,18H2,1-3H3/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWXBWYJFAGYFKS-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC2=CC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C2=CC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(E)-4-(3,4,5-Trimethoxystyryl)aniline chemical structure and synthesis

Structure, Synthesis, and Pharmacological Application[1][2]

Part 1: Executive Summary & Structural Analysis[1]

Compound Identity:

Scientific Significance: (E)-4-(3,4,5-Trimethoxystyryl)aniline is a privileged pharmacophore in medicinal chemistry, serving as a critical bioisostere of Combretastatin A-4 (CA-4) .[1][2] While CA-4 contains a cis-(Z)-stilbene configuration essential for binding to the colchicine site of tubulin, the trans-(E)-stilbene derivatives, including the title compound, are frequently synthesized as precursors or active analogues to explore structure-activity relationships (SAR) in anticancer (tubulin polymerization inhibition) and anti-inflammatory (NLRP3 inflammasome inhibition) pathways.[1][2]

The presence of the electron-rich 3,4,5-trimethoxyphenyl moiety (Ring A) mimics the podophyllotoxin scaffold, while the 4-aniline moiety (Ring B) provides a versatile handle for derivatization into amides, sulfonamides, or ureas to modulate solubility and target affinity.

Physicochemical Profile:

| Property | Value | Implication for Drug Design |

| LogP | ~3.01 | Moderate lipophilicity; good membrane permeability.[1][2][4] |

| Topological Polar Surface Area (TPSA) | 53.7 Ų | Well within the range for oral bioavailability (<140 Ų).[1][4] |

| H-Bond Donors / Acceptors | 1 / 4 | Favorable for hydrogen bonding within the tubulin binding pocket.[1][2][4] |

| Rotatable Bonds | 5 | Conformational flexibility allows induced fit, though the stilbene double bond restricts rotation between rings.[1][4] |

Part 2: Retrosynthetic Analysis

To design a robust synthesis, we must deconstruct the molecule into readily available precursors.[4] The central alkene bridge suggests a carbon-carbon bond-forming reaction as the key step.[1][2][4]

Strategic Disconnection:

-

FGI (Functional Group Interconversion): The amine (-NH₂) is best introduced as a nitro (-NO₂) group, which is robust during the coupling step and easily reduced.[1][4]

-

C=C Bond Formation: The stilbene motif is classically constructed via a Wittig or Horner-Wadsworth-Emmons (HWE) reaction.[1][2][4] This offers high yields and predictable stereochemistry.[1][4][5]

Retrosynthesis Diagram:

Figure 1: Retrosynthetic breakdown leading to commercially available starting materials.[1][2]

Part 3: Step-by-Step Synthesis Protocol

This guide prioritizes the Wittig Route followed by Chemoselective Reduction due to its scalability and operational simplicity compared to Heck coupling, which often suffers from lower regio-selectivity or palladium contamination.[1][4]

Step 1: Synthesis of (E)-4-Nitro-3',4',5'-trimethoxystilbene[1][2]

Objective: Construct the stilbene skeleton. Reaction Type: Wittig Olefination.[1][4]

Reagents:

-

3,4,5-Trimethoxybenzaldehyde (1.0 eq)[1]

-

Potassium tert-butoxide (t-BuOK) or Sodium Ethoxide (NaOEt) (1.5 eq)[1][2]

-

Solvent: Anhydrous Dichloromethane (DCM) or Ethanol (EtOH)[1]

Protocol:

-

Ylide Formation: In a flame-dried round-bottom flask under nitrogen atmosphere, suspend 4-nitrobenzyltriphenylphosphonium bromide (1.1 eq) in anhydrous DCM. Cool to 0°C.[1][4]

-

Deprotonation: Add t-BuOK (1.5 eq) portion-wise.[1][2][4] The suspension will turn a deep orange/red color, indicating the formation of the phosphorus ylide. Stir for 30 minutes at 0°C.

-

Coupling: Add a solution of 3,4,5-trimethoxybenzaldehyde (1.0 eq) in DCM dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1][4]

-

Workup: Quench with saturated NH₄Cl solution. Extract with DCM (3x).[1][4] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[4]

-

Purification: The crude product is a mixture of E and Z isomers.[1][4] Recrystallize from hot ethanol. The E-isomer (trans) is significantly less soluble and thermodynamically stable, precipitating out as yellow needles.[1][4]

Step 2: Chemoselective Reduction to (E)-4-(3,4,5-Trimethoxystyryl)aniline[1][2]

Objective: Reduce the nitro group to an amine without hydrogenating the stilbene double bond. Critical Challenge: Standard catalytic hydrogenation (H₂/Pd-C) often reduces the C=C bond.[1][2][4] We use Stannous Chloride (SnCl₂) or Iron/Acetic Acid for high chemoselectivity.[1][4]

Method A: SnCl₂ Reduction (Recommended for Lab Scale) Reagents:

-

Solvent: Ethanol / Ethyl Acetate (3:1)[1]

Protocol:

-

Heat the mixture to reflux (70-80°C) for 2-4 hours.

-

Workup (Critical Step): Cool to room temperature. Adjust pH to ~8-9 using saturated NaHCO₃ or 10% NaOH.[1][2][4] Caution: Tin salts form a thick emulsion.[1][2][4]

-

Filter the mixture through a Celite pad to remove tin salts. Wash the pad thoroughly with EtOAc.[1][4]

-

Extract the filtrate with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH 95:5).

Method B: Bechamp Reduction (Iron/Acetic Acid) (Recommended for Scale-up) [1][2]

-

Add Iron powder (3-5 eq) and Ammonium Chloride (1 eq).

-

Heat to reflux.[1][4][6] Add Acetic Acid (catalytic or stoichiometric) dropwise.[1][4]

-

Stir vigorously for 1-2 hours until the nitro spot disappears on TLC.

-

Filter hot to remove iron sludge.[1][4] Basify filtrate and extract.[1][4]

Part 4: Experimental Validation & Characterization

A self-validating protocol requires confirmation of structure at every step.[1][2][4] Below are the expected spectral data for the final aniline product.

1. ¹H NMR (400 MHz, DMSO-d₆ or CDCl₃):

-

Methoxy Groups: A sharp singlet integrating to 9H at δ 3.80 - 3.90 ppm . (6H for 3,5-OMe, 3H for 4-OMe).[1][2][4]

-

Amine: A broad singlet (exchangeable with D₂O) at δ 3.5 - 5.0 ppm (2H, -NH₂).

-

Vinylic Protons (The E-isomer signature): Two doublets at δ 6.90 - 7.10 ppm .[1][2][4]

-

Aromatic Ring A (Trimethoxy): Singlet at δ 6.7 - 6.8 ppm (2H).[1][2][4]

-

Aromatic Ring B (Aniline): Two doublets (AA'BB' system) at δ 6.6 (ortho to NH₂) and δ 7.3 (meta to NH₂).[1][4]

2. Mass Spectrometry (ESI-MS):

3. Visual Appearance:

Part 5: Mechanism of Action (Synthesis)[1]

Understanding the mechanism ensures troubleshooting capability.[1][4] Below is the pathway for the Wittig olefination, the structure-determining step.

Figure 2: Simplified mechanism of the Wittig reaction.[1][2] The formation of the strong P=O bond drives the reaction.

Part 6: Safety & Handling

-

Stannous Chloride (SnCl₂): Corrosive and irritant.[1][4] Causes severe eye damage.[1][4] Handle in a fume hood.

-

Nitro Compounds: Potentially explosive if heated dry; always keep in solution or wet paste during scale-up.[1][2][4]

-

Waste Disposal: Tin residues are heavy metals and must be disposed of in specific hazardous waste containers, not general organic waste.[1][4]

References

-

PubChem. (E)-4-(3,4,5-Trimethoxystyryl)aniline Compound Summary. National Library of Medicine. [Link][1]

-

Zhang, X. X., et al. (2022).[1][4][7] Discovery of 4-((E)-3,5-dimethoxy-2-((E)-2-nitrovinyl)styryl)aniline derivatives as potent and orally active NLRP3 inflammasome inhibitors for colitis.[1][2][4][7] European Journal of Medicinal Chemistry. [Link][1][7]

-

Pettit, G. R., et al. (1987).[1][4] Antineoplastic agents.[1][4] 122. Synthesis of combretastatin A-4.[1][4][8] Journal of Medicinal Chemistry. (Foundational reference for stilbene synthesis methodology). [Link]

-

Bellamy, F. D., & Ou, K. (1984).[1][4] Selective reduction of aromatic nitro compounds to aromatic amines in the presence of other functional groups using SnCl2.[1][4] Tetrahedron Letters. [Link][1]

Sources

- 1. (E)-4-(3,4,5-Trimethoxystyryl)aniline | C17H19NO3 | CID 15696376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. chemscene.com [chemscene.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. idus.us.es [idus.us.es]

- 6. benchchem.com [benchchem.com]

- 7. Document: Discovery of 4-((E)-3,5-dimethoxy-2-((E)-2-nitrovinyl)styryl)aniline derivatives as potent and orally active NLRP3 inflammasome inhibitors ... - ChEMBL [ebi.ac.uk]

- 8. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 [data.epo.org]

Dual-Target Chemoprevention: The Mechanism of Action of (E)-4-(3,4,5-Trimethoxystyryl)aniline

Executive Summary

(E)-4-(3,4,5-Trimethoxystyryl)aniline (PubChem CID: 15696376) is a synthetic trans-stilbene derivative and an advanced structural analogue of the natural phytoalexin resveratrol. While resveratrol is widely recognized in early-stage drug discovery for its broad, low-affinity polypharmacology, the targeted substitution of its hydroxyl groups with methoxy groups—coupled with the introduction of a para-amino group on the A-ring—fundamentally shifts the molecule's pharmacodynamic profile.

As a Senior Application Scientist evaluating chemopreventive scaffolds, I highlight this aminostilbene for its potent, dual-target mechanism of action: the concurrent inhibition of Aromatase (CYP19A1) and Quinone Reductase 2 (QR2) . This technical whitepaper dissects the molecular pharmacology, structural causality, and experimental validation protocols required to study this compound.

Molecular Pharmacology and Target Engagement

Aromatase (CYP19A1) Inhibition

Aromatase is the cytochrome P450 enzyme responsible for the rate-limiting step in estrogen biosynthesis: the conversion of androgens (e.g., testosterone) to estrogens (e.g., estradiol) . In estrogen-receptor-positive (ER+) breast cancers, local estrogen production drives tumor proliferation.

-

Causality of Design: The trans-stilbene backbone of (E)-4-(3,4,5-trimethoxystyryl)aniline mimics the steroid backbone of natural androgens. The 3,4,5-trimethoxyphenyl moiety provides critical hydrophobic interactions within the CYP19A1 active site, while the 4'-amino group engages in targeted hydrogen bonding with the catalytic cleft. This structural tuning significantly outperforms the unmethylated hydroxyls of resveratrol, leading to competitive inhibition that starves ER+ cells of their primary mitogenic signal.

Quinone Reductase 2 (QR2) Inhibition

Unlike its homolog QR1, which acts as a detoxifying enzyme, QR2 (NQO2) is a cytosolic FAD-dependent flavoenzyme that often acts as a bioactivation liability. QR2 catalyzes the reduction of certain quinones into highly reactive semiquinones, which subsequently generate reactive oxygen species (ROS) through redox cycling, leading to cellular DNA damage .

-

Causality of Design: By occupying the FAD-adjacent binding pocket, (E)-4-(3,4,5-trimethoxystyryl)aniline prevents the electron transfer necessary for quinone reduction. This halts the generation of toxic semiquinones, providing a robust chemopreventive shield against oxidative stress.

Quantitative Pharmacodynamics

The structural modifications in (E)-4-(3,4,5-trimethoxystyryl)aniline and its close analogues yield exponential improvements in binding affinity compared to the parent resveratrol scaffold.

| Target Enzyme | Lead Compound (Resveratrol) IC50 | Aminostilbene Analogues IC50 Range | Primary Mechanism of Action |

| Aromatase (CYP19A1) | ~80.0 µM | 0.59 – 14.5 µM | Competitive active-site inhibition |

| Quinone Reductase 2 (QR2) | >100.0 µM | 0.27 – 1.7 µM | FAD-dependent pocket blockade |

Data synthesized from foundational structure-activity relationship (SAR) studies on resveratrol analogues .

Visualizing the Mechanism of Action

Dual-pathway mechanism of aromatase and QR2 inhibition by the aminostilbene.

Experimental Methodologies for Target Validation

To ensure scientific integrity, the protocols below are designed as self-validating systems. They incorporate necessary controls to rule out false positives (e.g., autofluorescence or assay interference), a critical step when evaluating highly conjugated stilbene systems.

High-Throughput Aromatase Inhibition Assay (Fluorometric)

This assay utilizes Dibenzylfluorescein (DBF), a fluorogenic substrate that is cleaved by CYP19A1 to release highly fluorescent fluorescein.

-

Causality: DBF is specifically recognized by the aromatase active site. A reduction in fluorescence directly correlates with the competitive displacement of DBF by the aminostilbene. Letrozole is utilized as a positive control to validate the dynamic range of the assay.

Step-by-Step Protocol:

-

Reagent Preparation: Prepare a 2X enzyme/substrate mix containing 10 nM recombinant human CYP19A1 and 0.4 µM DBF in 50 mM potassium phosphate buffer (pH 7.4).

-

Compound Plating: Dispense 1 µL of (E)-4-(3,4,5-trimethoxystyryl)aniline (serially diluted in DMSO, 10-point curve) into a black 384-well microtiter plate. Include DMSO-only (negative control) and 1 µM Letrozole (positive control) wells.

-

Incubation: Add 49 µL of the 2X enzyme/substrate mix to the wells. Incubate at 37°C for 10 minutes to allow pre-binding.

-

Reaction Initiation: Add 50 µL of a 2X NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate the reaction.

-

Kinetic Readout: Incubate for 30 minutes at 37°C. Measure fluorescence using a microplate reader (Excitation: 485 nm, Emission: 530 nm).

-

Data Analysis: Normalize the raw RFU (Relative Fluorescence Units) against controls. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Quinone Reductase 2 (QR2) Activity Assay (Spectrophotometric)

-

Causality: QR2 exclusively utilizes N-methyldihydronicotinamide (NMNH) or BNAH as an electron donor (unlike QR1, which uses NAD(P)H). By monitoring the oxidation of the co-substrate (decrease in absorbance at 340 nm), we can precisely quantify QR2 catalytic activity and its inhibition while avoiding cross-reactivity with other cellular reductases.

Step-by-Step Protocol:

-

Buffer Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.4), 0.1% Triton X-100, and 1 mM FAD.

-

Enzyme & Substrate Mix: Combine 50 ng of purified recombinant human QR2, 50 µM menadione (quinone substrate), and the serially diluted aminostilbene in the reaction buffer.

-

Baseline Measurement: Read the background absorbance of the mixture at 340 nm to account for any intrinsic absorbance of the highly conjugated stilbene compound.

-

Initiation: Add 100 µM BNAH (1-benzyl-1,4-dihydronicotinamide) to initiate the electron transfer reaction.

-

Kinetic Readout: Monitor the continuous decrease in absorbance at 340 nm over 5 minutes at 25°C.

-

Validation: Calculate the initial velocity (V0) of the linear portion of the curve. Plot percentage inhibition versus log[inhibitor] to derive the IC50.

Experimental workflow for dual-target IC50 determination and hit validation.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 15696376, (E)-4-(3,4,5-Trimethoxystyryl)aniline." PubChem.[Link]

- Sun, B., Hoshino, J., Jermihov, K., Marler, L., Pezzuto, J. M., Mesecar, A. D., & Cushman, M. (2010).

(E)-4-(3,4,5-Trimethoxystyryl)aniline potential biological activities

The following technical guide details the biological profile, mechanism of action, and experimental characterization of (E)-4-(3,4,5-Trimethoxystyryl)aniline .

A Potent Pharmacophore for Tubulin Destabilization and Antimitotic Therapy[1][2]

Executive Summary

(E)-4-(3,4,5-Trimethoxystyryl)aniline (CAS: 134029-73-5) is a synthetic stilbenoid derivative characterized by a 3,4,5-trimethoxy "A-ring" and a 4-amino "B-ring" connected by a trans-ethenyl bridge.[1][2] It belongs to the class of colchicine-site microtubule destabilizers .[1]

Unlike its natural analog Resveratrol (which targets multiple low-affinity pathways), this molecule is engineered for high-affinity binding to

Chemical Identity & Pharmacophore Analysis[1][2]

The biological potency of this molecule is dictated by three distinct structural domains.[1] Understanding these is critical for interpreting its Structure-Activity Relationship (SAR).[1][4]

| Domain | Structural Feature | Biological Function |

| Domain A | 3,4,5-Trimethoxyphenyl | The Anchor. Mimics the A-ring of Colchicine and Combretastatin A-4 (CA-4).[1] It forms critical hydrophobic interactions and hydrogen bonds with Cys241 and Val238 in the colchicine-binding pocket of |

| Bridge | (E)-Styryl (trans-alkene) | The Spacer. Maintains the rigid planar geometry required to span the interface between |

| Domain B | 4-Aniline (p-Amino) | The Effector/Handle. The amino group acts as a Hydrogen Bond Donor (HBD) to residues in the B-ring pocket.[1] Critically, it provides a reactive handle for derivatization to modulate lipophilicity (LogP) and bioavailability.[1][4] |

Structural Visualization

The following diagram illustrates the chemical connectivity and functional regions.[1]

Figure 1: Pharmacophore segmentation of (E)-4-(3,4,5-Trimethoxystyryl)aniline showing binding interactions.

Mechanism of Action (MOA)[1][2]

The compound functions as a Microtubule Destabilizing Agent (MDA) .[1] Unlike taxanes (which stabilize microtubules), this molecule prevents the assembly of tubulin dimers into the microtubule polymers required for the mitotic spindle.[4]

The Signaling Cascade[2]

-

Cellular Entry: The lipophilic stilbene core allows passive diffusion across the plasma membrane.[1]

-

Target Engagement: The molecule binds to the colchicine site at the interface of

-tubulin heterodimers.[1]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

Polymerization Blockade: Binding induces a conformational change (curved conformation) in the tubulin dimer, preventing it from integrating into the growing microtubule (+) end.[1][4]

-

Catastrophe: Existing microtubules depolymerize, leading to the loss of the mitotic spindle.[1]

-

Checkpoint Activation: The Spindle Assembly Checkpoint (SAC) detects unattached kinetochores, activating the BubR1/Mad2 complex.[1][4]

-

Arrest & Death: The cell arrests in the G2/M phase. Prolonged arrest leads to the phosphorylation of Bcl-2, mitochondrial depolarization, caspase activation, and apoptosis.[4]

Figure 2: Mechanistic pathway from tubulin binding to apoptotic cell death.[1][4]

Biological Activities & Data Summary

In Vitro Cytotoxicity

The compound exhibits potent antiproliferative activity against a panel of solid tumor cell lines.[1][3][5][6] It is particularly effective against Multi-Drug Resistant (MDR) lines because stilbenes are often poor substrates for P-glycoprotein (P-gp) efflux pumps.[1][4]

Typical IC50 Values (Estimated from Analog Data):

| Cell Line | Tissue Origin | IC50 Range (

Tubulin Polymerization Inhibition

In cell-free assays using purified bovine brain tubulin, the compound inhibits polymerization in a dose-dependent manner.[1]

-

IC50 (Polymerization): 1.5 - 3.0

M[1] -

Colchicine Binding Affinity: Competes with [3H]-colchicine with ~70-90% efficacy compared to Combretastatin A-4.[1]

Experimental Protocols

Chemical Synthesis (Wittig Reaction)

Rationale: The most reliable method to generate the stilbene double bond with high stereoselectivity (though E/Z mixtures may occur and require separation).[1][4]

-

Reagents: 3,4,5-Trimethoxybenzyltriphenylphosphonium bromide (Wittig salt), 4-Nitrobenzaldehyde, Potassium tert-butoxide (

-BuOK), Ethanol/Dichloromethane.[1][4] -

Step 1 (Condensation): Suspend the Wittig salt (1.1 eq) in dry

. Add -

Step 2 (Addition): Add 4-Nitrobenzaldehyde (1.0 eq) dropwise.[1] Stir at RT for 4-12h.[1]

-

Step 3 (Reduction): Isolate the (E/Z)-nitrostilbene intermediate.[1] Reduce the nitro group to the amine using

in refluxing ethanol or -

Purification: The (E)-isomer is thermodynamically more stable but can be separated from the (Z)-isomer via column chromatography (Silica gel, Hexane:EtOAc gradient).[1][4] The (E)-isomer typically has a larger coupling constant (

Hz) in

Tubulin Polymerization Assay (In Vitro)

Rationale: Direct validation of the molecular target.[1]

-

Preparation: Thaw purified tubulin (>99% pure) on ice. Prepare G-PEM buffer (80 mM PIPES, 2 mM

, 0.5 mM EGTA, 1 mM GTP, pH 6.9).[4] -

Blanking: Set spectrophotometer to 340 nm at 37°C.

-

Treatment: Add test compound (dissolved in DMSO) to the cuvette (Final conc: 1, 5, 10

M). Keep DMSO < 1%.[1] -

Initiation: Add tubulin (final conc: 3 mg/mL or 10

M) to the buffer containing the drug.[1] -

Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

-

Analysis: Polymerization manifests as an increase in turbidity (absorbance).[1] Calculate % inhibition relative to the Vehicle Control (max slope) and Reference (Combretastatin A-4).[1][4]

Cell Cycle Analysis (Flow Cytometry)

Rationale: To confirm the G2/M arrest mechanism.

-

Seeding: Seed HeLa cells (

cells/well) in 6-well plates. Incubate 24h. -

Treatment: Treat with compound at

for 24h. Include DMSO control and Paclitaxel (positive control).[1][4] -

Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash cells, resuspend in PBS containing RNase A (100

g/mL) and Propidium Iodide (PI, 50 -

Acquisition: Analyze >10,000 events on a flow cytometer.

-

Result: Look for a distinct peak accumulation in the G2/M phase (4N DNA content) compared to G0/G1 (2N) in controls.[1][4]

References

-

Pettit, G. R., et al. (1989).[1][4] "Antineoplastic agents.[1][6][7][8] 291. Isolation and structure of combretastatin A-1." Journal of Natural Products. Link (Foundational work on trimethoxystilbenes).[1][4]

-

Ohsumi, K., et al. (1998).[1][4] "Syntheses and antitumor activity of cis-restricted combretastatin analogues." Journal of Medicinal Chemistry. Link (Establishes the SAR of the trimethoxy and amino/aniline motifs).[1][4]

-

Cushman, M., et al. (1991).[1][4] "Synthesis and evaluation of stilbene and dihydrostilbene derivatives as potential anticancer agents that inhibit tubulin polymerization."[1][9] Journal of Medicinal Chemistry. Link (Specific data on stilbene amines).[1][4]

-

Simoni, D., et al. (2006).[1][4] "Design, Synthesis, and Biological Evaluation of Novel Combretastatin A-4 Analogues." Journal of Medicinal Chemistry. Link (Detailed protocols for tubulin assays with this class of compounds).[1][4]

-

PubChem Compound Summary. "(E)-4-(3,4,5-Trimethoxystyryl)aniline."[1][4] National Center for Biotechnology Information.[1] Link

Sources

- 1. (E)-4-(3,4,5-Trimethoxystyryl)aniline | C17H19NO3 | CID 15696376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and anticancer assessment of structural analogues of (E)-1-((3,4,5-trimethoxybenzylidene)amino)-4-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile (6b), an imidazo[1,2-a]quinoxaline-based non-covalent EGFR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of (3,4,5-trimethoxyphenyl)indol-3-ylmethane derivatives as potential antivascular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Resveratrol analog (Z)-3,5,4'-trimethoxystilbene is a potent anti-mitotic drug inhibiting tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to (E)-4-(3,4,5-Trimethoxystyryl)aniline: A Combretastatin A-4 Analogue for Anti-Cancer Drug Discovery

This guide provides a comprehensive technical overview of (E)-4-(3,4,5-Trimethoxystyryl)aniline, a potent stilbene-based analogue of the natural product Combretastatin A-4 (CA-4). It is intended for researchers, medicinal chemists, and drug development professionals engaged in oncology and microtubule-targeting agent research. We will delve into the rationale for its design, common synthetic routes, mechanism of action, biological effects, and the critical experimental protocols required for its evaluation.

Introduction: The Rationale for Combretastatin A-4 Analogues

Combretastatin A-4, a natural stilbene isolated from the African willow tree Combretum caffrum, is a powerful anti-cancer agent renowned for its potent inhibition of tubulin polymerization.[1][2][3] Its mechanism involves binding to the colchicine-binding site on β-tubulin, which disrupts the formation of microtubules, essential components of the cellular cytoskeleton.[1][2][3][4] This disruption leads to the collapse of the mitotic spindle, arresting cancer cells in the G2/M phase of the cell cycle and ultimately triggering apoptosis (programmed cell death).[2][5]

Despite its high potency, the clinical development of CA-4 has been hampered by a significant chemical liability: its cis-double bond, which is essential for its biological activity, readily isomerizes to the thermodynamically more stable, but inactive, trans-isomer.[1][6] This instability reduces the compound's bioavailability and therapeutic efficacy.

This challenge has spurred the development of a vast number of CA-4 analogues. The primary goals are to enhance structural stability, improve pharmacokinetic profiles, and retain or improve upon the potent anti-tubulin activity. (E)-4-(3,4,5-Trimethoxystyryl)aniline represents a key scaffold in this endeavor. It retains the critical 3,4,5-trimethoxyphenyl 'A' ring of CA-4 but exists as a stable trans (E) isomer, which, while structurally different from the active cis-CA-4, provides a rigid and synthetically accessible backbone for exploring structure-activity relationships (SAR).

Synthesis and Chemical Profile

The synthesis of stilbene derivatives like (E)-4-(3,4,5-Trimethoxystyryl)aniline is most commonly achieved through olefination reactions that form the central carbon-carbon double bond. The Wittig reaction is a cornerstone method for this transformation due to its reliability and the wide availability of starting materials.[7][8][9]

The general synthetic strategy involves the reaction of a phosphorus ylide with an aldehyde. For (E)-4-(3,4,5-Trimethoxystyryl)aniline, this involves reacting a benzyltriphenylphosphonium salt with 3,4,5-trimethoxybenzaldehyde.[7]

Caption: General workflow for the Wittig synthesis of the target compound.

An alternative, the Horner-Wadsworth-Emmons (HWE) reaction, often provides superior stereoselectivity for the desired (E)-isomer and utilizes phosphonate esters that are easily separated from the reaction products.[10][11]

Chemical Properties:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₁₉NO₃ | [12][13] |

| Molecular Weight | 285.34 g/mol | [12][13] |

| IUPAC Name | 4-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]aniline | [12] |

| CAS Number | 134029-73-5 |[13][14] |

Mechanism of Action: Targeting Microtubule Dynamics

The primary molecular target of (E)-4-(3,4,5-Trimethoxystyryl)aniline is the tubulin protein, the monomeric subunit of microtubules. Its anti-cancer effects stem from a cascade of events initiated by its interaction with the microtubule network.

-

Binding to the Colchicine Site: The molecule binds to the colchicine-binding site on β-tubulin.[2][5] The 3,4,5-trimethoxyphenyl ring is a pharmacophore essential for this interaction, fitting into a hydrophobic pocket.[1][3] This binding event prevents the tubulin dimer from adopting the correct conformation required for polymerization.

-

Inhibition of Microtubule Polymerization: By binding to tubulin dimers, the compound prevents their addition to the growing plus-ends of microtubules. This shifts the equilibrium of the microtubule network towards depolymerization.[15][16]

-

Disruption of the Mitotic Spindle: Microtubules are the primary components of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division. The inhibition of microtubule dynamics leads to a malformed or non-existent spindle.

-

G2/M Cell Cycle Arrest: The cell possesses a sophisticated surveillance mechanism known as the Spindle Assembly Checkpoint (SAC). When improper microtubule attachment to chromosomes is detected, the SAC is activated, halting the cell cycle in the G2/M phase to prevent aneuploidy.[17][18][19]

-

Induction of Apoptosis: A prolonged arrest in mitosis is an unsustainable state for the cell. This sustained checkpoint activation ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[2][19]

Caption: Mechanism of action from drug binding to apoptosis induction.

In Vitro Biological Activity

The efficacy of a potential anti-cancer compound is quantified by its ability to inhibit the proliferation of cancer cells. This is typically expressed as the half-maximal inhibitory concentration (IC₅₀), the concentration of the drug required to inhibit cell growth by 50%.

Table 1: Representative Anti-Proliferative Activity (IC₅₀) Note: The following data are illustrative examples based on typical values for potent combretastatin analogues. Actual values must be determined experimentally.

| Cell Line | Cancer Type | Illustrative IC₅₀ (nM) |

| HeLa | Cervical Cancer | 5 - 20 |

| MCF-7 | Breast Cancer (ER+) | 10 - 50 |

| MDA-MB-231 | Breast Cancer (Triple-Negative) | 15 - 60 |

| A549 | Lung Carcinoma | 20 - 75 |

| HCT116 | Colorectal Carcinoma | 8 - 30 |

The potency against various cell lines demonstrates the compound's broad-spectrum potential. Of particular interest is the activity against aggressive and hard-to-treat cancers like triple-negative breast cancer.

Essential Experimental Protocols

Validating the mechanism and potency of a tubulin-targeting agent requires a suite of well-defined experiments. The following protocols provide a self-validating system, where the results of each assay corroborate the others to build a cohesive mechanistic story.

Protocol 1: Cell-Free Tubulin Polymerization Assay

Causality: This assay provides direct evidence that the compound interacts with purified tubulin to inhibit its polymerization, independent of any cellular processes like membrane transport or metabolism. It is the foundational proof of the proposed mechanism.[15][20]

Methodology:

-

Reagent Preparation: Prepare a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) and a GTP stock solution (10 mM).

-

Tubulin Preparation: Reconstitute lyophilized, high-purity (>99%) bovine or porcine tubulin in ice-cold polymerization buffer to a final concentration of 3-4 mg/mL. Keep on ice at all times to prevent spontaneous polymerization.

-

Compound Preparation: Prepare a dilution series of (E)-4-(3,4,5-Trimethoxystyryl)aniline in polymerization buffer from a DMSO stock. Include a vehicle control (DMSO) and a positive control (Colchicine or CA-4).

-

Assay Setup: In a pre-warmed 96-well plate, add the tubulin solution to wells containing the compound dilutions or controls.

-

Initiation: Initiate polymerization by adding GTP to each well (final concentration 1 mM) and immediately placing the plate in a microplate reader pre-heated to 37°C.

-

Data Acquisition: Measure the absorbance (optical density) at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to the light scattering caused by microtubule formation.

-

Analysis: Plot absorbance vs. time to generate polymerization curves. The IC₅₀ is determined by plotting the maximum polymerization rate against the logarithm of the compound concentration.[16]

Protocol 2: In Vitro Cytotoxicity (SRB Assay)

Causality: This assay determines the compound's overall effect on cell viability and proliferation. A potent IC₅₀ value, when combined with results from the polymerization assay, strongly suggests that the observed cytotoxicity is a direct result of tubulin inhibition.[4]

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of the compound for 72 hours. Include a vehicle-only control.

-

Cell Fixation: Gently remove the media and fix the adherent cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

-

Staining: Add 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

-

Wash and Solubilize: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye by adding 10 mM Tris base solution (pH 10.5).

-

Readout: Measure the absorbance at 510 nm on a microplate reader.

-

Analysis: Calculate the percentage of cell survival relative to the vehicle control and plot against the log of compound concentration to determine the IC₅₀ value using a sigmoidal dose-response curve fit.[21]

Protocol 3: Cell Cycle Analysis via Flow Cytometry

Causality: This protocol directly tests the hypothesis that microtubule disruption leads to mitotic arrest. An accumulation of cells in the G2/M phase provides strong evidence for the compound's antimitotic activity in a cellular context.[5][22]

Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat with the compound at concentrations corresponding to 1x and 2x its IC₅₀ for a set time (e.g., 24 hours). Include a vehicle control.

-

Cell Harvesting: Harvest both adherent and floating cells (to include apoptotic cells) and wash with ice-cold PBS.

-

Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide at 50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.

-

Incubation: Incubate in the dark for 30 minutes at room temperature.

-

Data Acquisition: Analyze the samples on a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content of the cells.

-

Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[22]

Protocol 4: Immunofluorescence Microscopy of the Microtubule Network

Causality: This technique provides direct visual proof of the compound's effect on the cellular microtubule architecture. It allows for the qualitative assessment of microtubule depolymerization and disruption of mitotic spindle formation, visually confirming the data from the cell-free and flow cytometry assays.[23][24][25]

Caption: Experimental workflow for immunofluorescence staining of microtubules.

Methodology:

-

Cell Culture: Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere. Treat with the compound at its IC₅₀ concentration for 18-24 hours.

-

Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[25][26]

-

Permeabilization: Wash 3x with PBS, then permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 10-15 minutes to allow antibody entry.

-

Blocking: Wash 3x with PBS and block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.[26]

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for a tubulin subunit (e.g., mouse monoclonal anti-α-tubulin) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the coverslips thoroughly (3x for 5 minutes each) with PBS.

-

Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody that recognizes the primary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse IgG) for 1 hour in the dark.

-

Final Washes and Mounting: Wash 3x with PBS. Mount the coverslip onto a microscope slide using a mounting medium that contains an anti-fade reagent and a nuclear counterstain like DAPI.

-

Imaging: Visualize the cells using a fluorescence or confocal microscope. Compare the microtubule structure in treated cells (diffuse, fragmented) to the well-defined filamentous network in control cells.

Conclusion and Future Directions

(E)-4-(3,4,5-Trimethoxystyryl)aniline stands as a structurally simple yet potent analogue of Combretastatin A-4. Its mechanism of action is firmly rooted in the inhibition of tubulin polymerization at the colchicine binding site, leading to G2/M cell cycle arrest and apoptosis in cancer cells. The experimental framework provided herein offers a robust system for validating its activity and mechanism from the molecular to the cellular level.

Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the aniline 'B' ring can further optimize potency and modulate physicochemical properties.[1][27]

-

In Vivo Efficacy: Promising in vitro results must be translated into in vivo animal models to assess anti-tumor efficacy, pharmacokinetics, and tolerability.

-

Activity in Drug-Resistant Models: Evaluating the compound against cancer cell lines that overexpress drug efflux pumps (like P-glycoprotein) is crucial, as novel agents that can overcome multi-drug resistance are of high clinical value.[16]

-

Development of Prodrugs: The introduction of phosphate or amino acid moieties can enhance aqueous solubility and suitability for intravenous administration, a strategy successfully employed for CA-4 itself (fosbretabulin).[2]

By leveraging the foundational knowledge of CA-4 and employing rigorous, mechanism-driven evaluation protocols, compounds like (E)-4-(3,4,5-Trimethoxystyryl)aniline serve as valuable leads in the ongoing quest for more effective and safer anti-cancer therapeutics.

References

-

PubMed. (2016). Synthesis and biological activity of pyrrole analogues of combretastatin A-4. Available from: [Link]

-

Refubium - Freie Universität Berlin. (n.d.). 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. Available from: [Link]

-

MOST Wiedzy. (2016). Synthesis of Combretastatin A-4 Analogs and their Biological Activities. Available from: [Link]

-

ACS Publications. (2024). 3,4-Diarylisoxazoles Analogues of Combretastatin A-4: Design, Synthesis, and Biological Evaluation In Vitro and In Vivo. Available from: [Link]

-

MDPI. (2024). Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. Available from: [Link]

-

ResearchGate. (2016). Synthesis of Combretastatin A-4 Analogs and their Biological Activities. Available from: [Link]

-

National Center for Biotechnology Information (PMC). (n.d.). Synthetic approaches toward stilbenes and their related structures. Available from: [Link]

-

Wiley-VCH. (n.d.). 1 Stilbenes Preparation and Analysis. Available from: [Link]

-

Bio-protocol. (n.d.). Immunofluorescence staining of microtubules. Available from: [Link]

-

JulietHahn.com. (n.d.). Synthesis of Stilbene by the Wittig and Horner-Wadsworth-Emmons Reactions. Available from: [Link]

-

National Center for Biotechnology Information (PMC). (n.d.). Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging. Available from: [Link]

-

National Center for Biotechnology Information (PMC). (n.d.). G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells. Available from: [Link]

-

AACR Publications. (2006). In vitro cytotoxicity of ABT-751, a novel tubulin inhibitor, in pediatric solid tumor cell lines. Available from: [Link]

-

Ivyspring International Publisher. (2014). A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs. Available from: [Link]

-

JoVE. (2022). Immuno-fluorescent Labeling of Microtubules and Centrosomal Proteins. Available from: [Link]

-

National Center for Biotechnology Information (PMC). (n.d.). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. Available from: [Link]

-

University of Pennsylvania. (n.d.). Easy Intracellular Immufluorescence Microscopy Protocol. Available from: [Link]

-

Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Services. Available from: [Link]

-

ResearchGate. (n.d.). Cell cycle analysis and influence on microtubules. Available from: [Link]

-

ResearchGate. (2014). Do all the microtubule inhibitors act by arresting cell at G2-M?. Available from: [Link]

-

Oncotarget. (2017). Microtubins: a novel class of small synthetic microtubule targeting drugs that inhibit cancer cell proliferation. Available from: [Link]

-

National Center for Biotechnology Information (PMC). (n.d.). NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. Available from: [Link]

-

PubChem. (n.d.). (E)-4-(3,4,5-Trimethoxystyryl)aniline. Available from: [Link]

-

National Center for Biotechnology Information (PMC). (n.d.). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Available from: [Link]

-

National Center for Biotechnology Information (PMC). (n.d.). Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities. Available from: [Link]

-

EMBL-EBI. (n.d.). Discovery of 4-((E)-3,5-dimethoxy-2-((E)-2-nitrovinyl)styryl)aniline derivatives as potent and orally active NLRP3 inflammasome inhibitors for colitis. Available from: [Link]

-

National Center for Biotechnology Information (PMC). (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. Available from: [Link]

-

PubMed. (2023). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Available from: [Link]

-

National Center for Biotechnology Information (PMC). (2024). Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones on Colorectal and Prostatic Cancer Cells. Available from: [Link]

-

ScienceDirect. (n.d.). Structure-activity relationship in 3,4,5-Trimethoxy N-(6-methoxy salicylidene) aniline. Available from: [Link]

-

ResearchGate. (n.d.). Structure-activity relationship of aniline analogues. Available from: [Link]

-

MDPI. (n.d.). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Available from: [Link]

Sources

- 1. Making sure you're not a bot! [mostwiedzy.pl]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. juliethahn.com [juliethahn.com]

- 12. (E)-4-(3,4,5-Trimethoxystyryl)aniline | C17H19NO3 | CID 15696376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chemscene.com [chemscene.com]

- 14. fluorochem.co.uk [fluorochem.co.uk]

- 15. cytoskeleton.com [cytoskeleton.com]

- 16. Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Microtubins: a novel class of small synthetic microtubule targeting drugs that inhibit cancer cell proliferation | Oncotarget [oncotarget.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs [medsci.org]

- 22. researchgate.net [researchgate.net]

- 23. bio-protocol.org [bio-protocol.org]

- 24. Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 25. med.upenn.edu [med.upenn.edu]

- 26. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]

- 27. researchgate.net [researchgate.net]

Technical Guide: Synthesis and Application of (E)-4-(3,4,5-Trimethoxystyryl)aniline in Drug Discovery

Introduction & Structural Rationale

(E)-4-(3,4,5-Trimethoxystyryl)aniline (CAS: 134029-73-5) is a highly valued synthetic intermediate in medicinal chemistry, specifically engineered for the development of vascular disrupting agents (VDAs) and tubulin polymerization inhibitors. Structurally, it is an aminostilbene—a nitrogenated analogue directly related to the natural antimitotic product Combretastatin A-4 (CA-4)[1].

While the parent CA-4 molecule possesses a 3'-hydroxy-4'-methoxy substitution on its B-ring, replacing or repositioning these groups with a 4'-amino moiety provides a critical synthetic handle. The primary amine allows for the generation of N-acyl, urea, and amino acid derivatives. These modifications are essential for overcoming the poor aqueous solubility of the parent CA-4 molecule while simultaneously enhancing binding affinity to the colchicine site of tubulin[2].

Mechanistic Pathway & Synthesis Strategy

The synthesis of the (E)-stilbene core requires strict stereocontrol. The trans (E) configuration is thermodynamically more stable and biologically required for tubulin binding, but kinetic control during olefination can lead to unwanted (Z)-isomers.

Causality in Olefination: Why Horner-Wadsworth-Emmons (HWE) over Wittig? The classic Wittig reaction using non-stabilized or semi-stabilized phosphonium salts often yields an unpredictable mixture of E and Z isomers. To enforce stereopurity, the HWE olefination is utilized instead. By employing a phosphonate ester (e.g., diethyl (4-nitrobenzyl)phosphonate), the reaction of the phosphonate carbanion with 3,4,5-trimethoxybenzaldehyde proceeds via a reversible addition. This reversibility heavily favors the formation of the anti-beta-alkoxyphosphonate intermediate, which undergoes syn-elimination to exclusively yield the (E)-alkene[3]. Furthermore, the dialkyl phosphate byproduct is water-soluble, simplifying purification compared to the stubborn triphenylphosphine oxide generated in Wittig reactions.

Causality in Chemoselective Reduction The intermediate (E)-4-(3,4,5-trimethoxystyryl)nitrobenzene must be reduced to the target aniline. Standard catalytic hydrogenation (H₂ with Pd/C) is strictly contraindicated because it will indiscriminately reduce the styryl double bond to an ethane bridge, abolishing the rigid geometry required for biological activity. Therefore, a chemoselective reducing agent such as Tin(II) chloride (SnCl₂) is employed to selectively reduce the nitro group while preserving the critical alkene[3].

Fig 1: Mechanistic workflow of the highly E-selective Horner-Wadsworth-Emmons olefination.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process checks to ensure reaction completion and product integrity.

Protocol 1: Synthesis of Diethyl (4-nitrobenzyl)phosphonate (Arbuzov Reaction)

-

Initiation: Charge an oven-dried round-bottom flask with 4-nitrobenzyl bromide (1.0 equiv) and triethyl phosphite (1.2 equiv). No solvent is required (neat reaction).

-

Execution: Heat the mixture gradually to 120–130 °C under a nitrogen atmosphere.

-

Validation (In-Process): Monitor the evolution of bromoethane gas (which boils at 38 °C and will reflux/escape). The cessation of gas evolution (typically 4–6 hours) indicates reaction completion.

-

Isolation: Cool to room temperature and remove excess triethyl phosphite under reduced pressure via vacuum distillation. Triturate the resulting crude oil with cold hexane to precipitate the phosphonate as a crystalline solid.

Protocol 2: Horner-Wadsworth-Emmons Olefination

-

Preparation: Dissolve diethyl (4-nitrobenzyl)phosphonate (1.0 equiv) in anhydrous THF under an inert argon atmosphere and cool to 0 °C.

-

Carbanion Formation: Add Sodium methoxide (NaOMe) (1.2 equiv) portion-wise.

-

Validation (In-Process): Stir for 30 minutes. The solution will turn a deep red/orange, visually confirming the formation of the stabilized phosphonate carbanion.

-

Coupling: Add a solution of 3,4,5-trimethoxybenzaldehyde (1.0 equiv) in anhydrous THF dropwise over 15 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Validation (TLC): Confirm the consumption of the aldehyde via TLC (Hexane:EtOAc 7:3, UV active).

-

Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize from ethanol to afford pure (E)-4-(3,4,5-trimethoxystyryl)nitrobenzene.

Protocol 3: Chemoselective Nitro Reduction

-

Preparation: Suspend (E)-4-(3,4,5-trimethoxystyryl)nitrobenzene (1.0 equiv) in absolute ethanol.

-

Reduction: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 equiv) to the suspension. Reflux the mixture (approx. 80 °C) for 2–4 hours.

-

Validation (In-Process): The opaque suspension will gradually clear into a homogenous solution as the polar amine forms.

-

Workup: Cool the mixture and pour over crushed ice. Basify the aqueous mixture to pH 8-9 using saturated aqueous NaHCO₃. (Caution: Heavy tin salts will precipitate at this stage).

-

Isolation: Filter the suspension through a pad of Celite to trap the tin complexes. Extract the filtrate with Ethyl Acetate, dry over Na₂SO₄, and evaporate to yield the final (E)-4-(3,4,5-trimethoxystyryl)aniline.

Quantitative Data & Yield Analysis

The table below summarizes the expected quantitative metrics for the three-step synthesis, highlighting the efficiency and stereoretention of the chosen pathways.

| Reaction Step | Reagents & Solvent | Time / Temp | Yield (%) | Stereoselectivity (E:Z) | Purity (HPLC) |

| 1. Arbuzov | Triethyl phosphite (neat) | 5 h / 130 °C | 85–92% | N/A | >98% |

| 2. HWE Olefination | NaOMe, THF | 12 h / 25 °C | 75–82% | >99:1 | >95% |

| 3. SnCl₂ Reduction | SnCl₂·2H₂O, EtOH | 3 h / 80 °C | 80–88% | >99:1 (Retained) | >97% |

Downstream Applications: Derivatization

The primary aniline moiety serves as a highly versatile nucleophile for latest-stage functionalization. Recent drug development campaigns have demonstrated that coupling (E)-4-(3,4,5-trimethoxystyryl)aniline with L-amino acids or aliphatic carboxylic acids (e.g., hexanoyl or heptanoyl side chains) yields compounds with potent nanomolar anti-proliferative activity against HT-29 (colon) and A-549 (lung) carcinoma cell lines[1],[2].

These derivatives act as advanced prodrugs that effectively downregulate the c-Myc and VEGF genes, ultimately causing total depolymerization of the microtubule network in targeted tumor cells[1].

Fig 2: Derivatization of the aminostilbene core into active antimitotic prodrugs.

Conclusion

(E)-4-(3,4,5-Trimethoxystyryl)aniline represents a cornerstone intermediate in the synthesis of next-generation antimitotic agents. By deliberately selecting the Horner-Wadsworth-Emmons olefination for rigid stereocontrol and employing a chemoselective tin-mediated reduction, medicinal chemists can reliably produce this vital scaffold with exceptional stereopurity and yield, paving the way for advanced vascular disrupting therapeutics.

References

Sources

- 1. Synthesis of Combretastatin A-4 and 3'-Aminocombretastatin A-4 derivatives with Aminoacid Containing Pendants and Study of Their Interaction with Tubulin and as Downregulators of the VEGF, hTERT and c-Myc Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. scispace.com [scispace.com]

Methodological & Application

Application Note: Synthesis and Purification Protocol for (E)-4-(3,4,5-Trimethoxystyryl)aniline

Executive Summary

(E)-4-(3,4,5-Trimethoxystyryl)aniline (CAS: 134029-73-5)[1] is a highly valued structural building block in medicinal chemistry. As an aminostilbene derivative, it serves as a critical intermediate in the development of Combretastatin A-4 (CA-4) analogs and novel tubulin polymerization inhibitors[1]. This application note details a robust, field-proven two-step synthetic protocol designed to achieve high stereoselectivity and chemoselectivity, suitable for both research-scale synthesis and process optimization.

Mechanistic Rationale & Synthetic Strategy (E-E-A-T)

The synthesis of trans-aminostilbenes requires precise control over alkene geometry and selective functional group transformations. To ensure reproducibility and high yield, the protocol is built on two foundational mechanistic choices:

-

Step 1: Horner-Wadsworth-Emmons (HWE) Olefination: To construct the styryl core, the HWE reaction is selected over the traditional Wittig reaction. The use of diethyl (4-nitrobenzyl)phosphonate stabilizes the intermediate carbanion. Upon reaction with 3,4,5-trimethoxybenzaldehyde, the thermodynamic control of the HWE reaction strongly favors the anti elimination pathway from the oxaphosphetane intermediate, resulting in excellent E-stereoselectivity (trans-isomer).

-

Step 2: Chemoselective Nitro Reduction: The reduction of the intermediate (E)-4-(3,4,5-trimethoxystyryl)nitrobenzene must be performed without reducing the newly formed alkene. Standard catalytic hydrogenation (e.g., Pd/C, H2) is prone to over-reduction, yielding an unwanted bibenzyl derivative. Therefore, Tin(II) chloride dihydrate (SnCl2·2H2O) is employed as a chemoselective single-electron transfer reagent, exclusively reducing the nitro group to an aniline while preserving the E-alkene geometry.

Synthesis Workflow Diagram

Figure 1: Two-step synthesis workflow of (E)-4-(3,4,5-Trimethoxystyryl)aniline via HWE olefination.

Experimental Protocols

Protocol A: Synthesis of (E)-4-(3,4,5-Trimethoxystyryl)nitrobenzene

-

Objective: Synthesize the trans-nitro stilbene intermediate via HWE olefination.

-

Reagents:

-

Diethyl (4-nitrobenzyl)phosphonate: 1.0 eq (10.0 mmol, 2.73 g)

-

3,4,5-Trimethoxybenzaldehyde: 1.05 eq (10.5 mmol, 2.06 g)

-

Potassium tert-butoxide (t-BuOK): 1.2 eq (12.0 mmol, 1.35 g)

-

Anhydrous Tetrahydrofuran (THF): 50 mL

-

Step-by-Step Procedure:

-

Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Add diethyl (4-nitrobenzyl)phosphonate and anhydrous THF.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add t-BuOK portion-wise over 10 minutes. The solution will turn a deep red/purple color, indicating the formation of the phosphonate carbanion. Stir at 0 °C for 30 minutes.

-

Coupling: Dissolve 3,4,5-trimethoxybenzaldehyde in 10 mL of anhydrous THF and add it dropwise to the reaction mixture.

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction via TLC (Hexanes:EtOAc, 3:1).

-

Workup: Quench the reaction with 50 mL of saturated aqueous NH4Cl. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purification: Recrystallize the crude residue from hot ethanol to afford the pure (E)-4-(3,4,5-trimethoxystyryl)nitrobenzene as a yellow crystalline solid.

Protocol B: Chemoselective Reduction to (E)-4-(3,4,5-Trimethoxystyryl)aniline

-

Objective: Reduce the nitro group to an amine without affecting the alkene.

-

Reagents:

-

(E)-4-(3,4,5-Trimethoxystyryl)nitrobenzene: 1.0 eq (5.0 mmol, 1.58 g)

-

Tin(II) chloride dihydrate (SnCl2·2H2O): 5.0 eq (25.0 mmol, 5.64 g)

-

Absolute Ethanol: 40 mL

-

Step-by-Step Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, suspend the nitro intermediate in absolute ethanol. Add SnCl2·2H2O in one portion.

-

Reduction: Attach a reflux condenser and heat the mixture to 70-80 °C (reflux) for 2-4 hours. The suspension will gradually turn into a clear, pale yellow solution as the reaction proceeds. Monitor via TLC (Hexanes:EtOAc, 1:1) until the starting material is completely consumed.

-

Cooling & Basification (Critical Step): Cool the reaction mixture to room temperature. Pour the mixture into 100 mL of ice water. Expert Insight: The mixture MUST be basified to pH 8-9 using saturated aqueous NaHCO3 or 1N NaOH. This breaks down the soluble tin complexes into insoluble tin hydroxides, preventing severe emulsions during extraction and avoiding product trapping.

-

Filtration: Filter the resulting milky suspension through a pad of Celite to remove the tin salts. Wash the Celite pad thoroughly with Ethyl Acetate (100 mL).

-

Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer and extract the aqueous layer with additional Ethyl Acetate (2 x 50 mL).

-

Isolation: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under vacuum. Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield the target aniline.

-

Storage: Due to the electron-rich nature of the aniline and the styryl double bond, store the final product sealed in dry conditions at 2-8 °C[2] to prevent oxidation or photo-isomerization.

Analytical Data & Quality Control

The successful formation of the E-geometry is validated by the large coupling constant (J = 16.0 - 16.5 Hz) of the vinylic protons in the 1H-NMR spectrum.

| Parameter | (E)-4-(3,4,5-Trimethoxystyryl)nitrobenzene | (E)-4-(3,4,5-Trimethoxystyryl)aniline |

| Appearance | Yellow crystalline solid | Pale yellow to off-white powder |

| Molecular Weight | 315.32 g/mol | 285.34 g/mol [2] |

| Expected Yield | 80 - 85% | 75 - 80% |

| Reaction Time | 4 - 6 hours | 2 - 4 hours |

| Key 1H-NMR (Vinylic protons) | ~7.10 & 7.25 ppm (d, J = 16.2 Hz) | ~6.90 & 7.05 ppm (d, J = 16.4 Hz) |

References

-

Title : (E)-4-(3,4,5-Trimethoxystyryl)aniline | C17H19NO3 | CID 15696376 Source : PubChem (National Institutes of Health) URL :[Link]

-

Title : Horner-Wadsworth-Emmons Reaction Source : Organic Chemistry Portal URL :[Link]

-

Title : Reduction of Nitro Compounds Source : Organic Chemistry Portal URL :[Link]

Sources

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of (E)-4-(3,4,5-Trimethoxystyryl)aniline

A Guide for Researchers in Oncology and Drug Discovery

Introduction: Unveiling the Therapeutic Potential of a Novel Stilbene Analogue

(E)-4-(3,4,5-Trimethoxystyryl)aniline is a synthetic stilbene derivative, a class of compounds that has garnered significant attention in oncological research. Natural stilbenes, such as resveratrol, exhibit a range of biological activities, but their therapeutic application is often limited by metabolic instability. Structural modifications, like the methoxylation present in our compound of interest, are a key strategy to enhance bioavailability and potency. This document provides a comprehensive guide for researchers to meticulously evaluate the in vitro cytotoxic potential of (E)-4-(3,4,5-Trimethoxystyryl)aniline, a crucial first step in the preclinical assessment of any novel anticancer agent.

The core hypothesis for investigating this compound is twofold: that it will exhibit selective cytotoxicity against cancer cell lines and that its mechanism of action is likely to involve the disruption of microtubule dynamics and subsequent induction of apoptosis. Stilbene derivatives have been shown to act as tubulin polymerization inhibitors, leading to mitotic arrest and the activation of programmed cell death.[1][2] This guide will equip researchers with the necessary protocols to test this hypothesis rigorously.

I. Foundational Assays for Determining Cytotoxicity: A Multi-Faceted Approach

A robust assessment of cytotoxicity relies on more than a single assay. We advocate for a tripartite approach, utilizing assays that measure different aspects of cell health: metabolic activity, cell proliferation, and membrane integrity. This ensures that the observed effects are not an artifact of a particular assay's mechanism.

A. Cell Line Selection: The Importance of Context

The choice of cell lines is paramount for clinically relevant results. We recommend a panel that includes both cancerous and non-cancerous cell lines to determine the therapeutic window and selectivity of (E)-4-(3,4,5-Trimethoxystyryl)aniline.[3]

Recommended Cell Lines:

| Cell Line | Type | Rationale |

| MCF-7 | Human Breast Adenocarcinoma | A well-characterized, estrogen receptor-positive cell line. |

| A549 | Human Lung Carcinoma | Representative of non-small cell lung cancer. |

| HCT116 | Human Colon Carcinoma | A model for colorectal cancer. |

| HeLa | Human Cervical Adenocarcinoma | A widely used and robust cancer cell line. |

| hTERT Fibroblasts | Normal Human Fibroblasts | A non-cancerous control to assess general cytotoxicity. |

B. MTT Assay: A Measure of Metabolic Viability

The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[4][5] A decrease in the rate of formazan production is indicative of reduced cell viability.

Protocol for MTT Cytotoxicity Assay:

-

Cell Seeding: In a 96-well plate, seed 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[6]

-

Compound Preparation: Prepare a 10 mM stock solution of (E)-4-(3,4,5-Trimethoxystyryl)aniline in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Treatment: Replace the existing medium with 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO at the highest concentration used for the compound) and a no-treatment control.

-

Incubation: Incubate the plate for 24, 48, and 72 hours to assess time-dependent effects.

-

MTT Addition: Following the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[5]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[8]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).[3]

C. XTT Assay: An Alternative for Soluble Formazan

The XTT assay is similar to the MTT assay but produces a water-soluble formazan product, eliminating the need for a solubilization step.[9][10]

Protocol for XTT Cytotoxicity Assay:

-

Cell Seeding and Treatment: Follow steps 1-4 of the MTT protocol.

-

XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions, typically by mixing the XTT labeling reagent and the electron-coupling reagent.[9]

-

XTT Addition: Add 50 µL of the prepared XTT labeling mixture to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C and 5% CO₂.[11]

-

Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength between 450-500 nm.[9]

-

Data Analysis: As with the MTT assay, calculate the percentage of cell viability and the IC₅₀ value.

D. LDH Release Assay: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant.[12][13] This assay is a reliable indicator of cell membrane lysis.

Protocol for LDH Release Assay:

-

Cell Seeding and Treatment: Follow steps 1-4 of the MTT protocol.

-

Supernatant Collection: After the treatment period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[14]

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol and add 50 µL to each well containing the supernatant.

-

Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[13]

-

Stop Reaction: Add 50 µL of the stop solution provided in the kit.[14]

-

Absorbance Measurement: Measure the absorbance at 490 nm.[14]

-

Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a maximum LDH release control (cells lysed with a lysis buffer).

II. Delving into the Mechanism of Action: Apoptosis and Cell Cycle Arrest

A key objective in cancer drug discovery is the induction of apoptosis, or programmed cell death, in malignant cells.[15] The following protocols will help elucidate whether (E)-4-(3,4,5-Trimethoxystyryl)aniline induces apoptosis and its effect on the cell cycle.

A. The Apoptotic Cascade: A Visual Overview

Apoptosis is executed through a cascade of caspase activation, which can be initiated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.[15][16][17][18]

Caption: The intrinsic and extrinsic pathways of apoptosis converge on the activation of executioner caspases.

B. Quantifying Apoptosis: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

Protocol for Annexin V/PI Staining:

-

Cell Treatment: Seed cells in a 6-well plate and treat with the IC₅₀ concentration of (E)-4-(3,4,5-Trimethoxystyryl)aniline for 24 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[6]

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry.

C. Investigating Cell Cycle Arrest: Propidium Iodide Staining and Flow Cytometry

Many cytotoxic agents, particularly tubulin inhibitors, induce cell cycle arrest at the G2/M phase.[1] This can be assessed by staining DNA with propidium iodide and analyzing the cell population distribution across the different phases of the cell cycle.

Protocol for Cell Cycle Analysis:

-

Cell Treatment: Treat cells as described for the Annexin V/PI assay.

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.

-

Incubation: Incubate for 30 minutes at 37°C.

-

Analysis: Analyze the DNA content by flow cytometry.

III. Probing the Molecular Target: Tubulin Polymerization

Given that many stilbene derivatives exert their cytotoxic effects by inhibiting tubulin polymerization, it is crucial to investigate this as a potential mechanism for (E)-4-(3,4,5-Trimethoxystyryl)aniline.[2][19][20]

A. The Role of Tubulin in Cell Division

Microtubules, polymers of α- and β-tubulin, are essential for the formation of the mitotic spindle during cell division.[1] Inhibitors of tubulin polymerization disrupt this process, leading to mitotic arrest and apoptosis.[2]

Caption: Inhibition of tubulin polymerization leads to mitotic arrest and apoptosis.

B. In Vitro Tubulin Polymerization Assay

This cell-free assay directly measures the effect of the compound on the polymerization of purified tubulin.

Protocol for Tubulin Polymerization Assay:

-

Reagent Preparation: Use a commercially available tubulin polymerization assay kit. Reconstitute purified tubulin and prepare the assay buffer.

-

Compound Addition: In a 96-well plate, add various concentrations of (E)-4-(3,4,5-Trimethoxystyryl)aniline. Include a positive control (e.g., colchicine) and a negative control (vehicle).

-

Initiation of Polymerization: Add the tubulin solution to each well and incubate at 37°C.

-

Measurement: Monitor the change in absorbance or fluorescence over time, which corresponds to the rate of tubulin polymerization.

IV. Data Presentation and Interpretation

The quantitative data generated from these assays should be presented clearly to facilitate interpretation and comparison.

Table 1: Hypothetical IC₅₀ Values of (E)-4-(3,4,5-Trimethoxystyryl)aniline

| Cell Line | IC₅₀ (µM) after 48h Treatment | Selectivity Index (SI) * |

| MCF-7 | 5.2 | 9.6 |

| A549 | 8.7 | 5.7 |

| HCT116 | 6.1 | 8.2 |

| hTERT Fibroblasts | 50.1 | 1.0 |

*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI indicates greater selectivity for cancer cells.[6]

Conclusion

This comprehensive guide provides a robust framework for the initial in vitro cytotoxic evaluation of (E)-4-(3,4,5-Trimethoxystyryl)aniline. By employing a multi-assay approach, researchers can confidently determine the compound's potency, selectivity, and primary mechanism of action. The detailed protocols and theoretical background provided herein will enable a thorough and scientifically sound investigation into the potential of this novel stilbene derivative as a future anticancer therapeutic.

References

-

Earnshaw, W. C., Martins, L. M., & Kaufmann, S. H. (1999). Mammalian caspases: structure, activation, substrates, and functions during apoptosis. Annual review of biochemistry, 68(1), 383-424. [Link]

-

Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63. [Link]

-

van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. In Cancer cell culture (pp. 237-245). Humana Press. [Link]

-

Elmore, S. (2007). Apoptosis: a review of programmed cell death. Toxicologic pathology, 35(4), 495-516. [Link]

-

Scudiero, D. A., Shoemaker, R. H., Paull, K. D., Monks, A., Tierney, S., Nofziger, T. H., ... & Boyd, M. R. (1988). Evaluation of a soluble tetrazolium/formazan assay for cell growth and drug sensitivity in culture using human and other tumor cell lines. Cancer research, 48(17), 4827-4833. [Link]

-

Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs. Nature reviews cancer, 4(4), 253-265. [Link]

-

Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). Analysis of cell viability by the lactate dehydrogenase assay. Cold Spring Harbor Protocols, 2018(6), pdb-prot095499. [Link]

-

Assay Genie. (2024, February 8). Apoptosis Caspase Pathways: A Closer Look at Cellular Suicide. [Link]

-

CABI Digital Library. (2017, April 8). MTT assay to evaluate the cytotoxic potential of a drug. [Link]

-

Bio-protocol. (2021). Cell Viability Assay and Lactate Dehydrogenase (LDH) Cytotoxicity Assay. [Link]

-

Creative Diagnostics. (n.d.). Role of Caspases in Apoptosis. [Link]

-

MDPI. (2019, October 9). In Vitro Toxicity Assessment of Stilbene Extract for Its Potential Use as Antioxidant in the Wine Industry. [Link]

-

PMC. (n.d.). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. [Link]

-

Sandiego. (n.d.). XTT Protocol. [Link]

-

Pro-Chem. (2024, June 21). What are Tubulin inhibitors and how do they work? [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

-

Frontiers. (2020, April 8). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. [Link]

-

CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

-

ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays? [Link]

-

AACR Journals. (2014, April 30). Cancer Cell Lines for Drug Discovery and Development. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 6. benchchem.com [benchchem.com]

- 7. clyte.tech [clyte.tech]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. Protocol Guide: XTT Assay for Cell Viability and Proliferation [merckmillipore.com]

- 10. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]

- 11. tribioscience.com [tribioscience.com]